molecular formula C9H9NOS B15118696 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine

1-[4-(Furan-3-yl)thiophen-2-yl]methanamine

Katalognummer: B15118696
Molekulargewicht: 179.24 g/mol
InChI-Schlüssel: VNQQQIFWQCDSID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Furan-3-yl)thiophen-2-yl]methanamine is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it an interesting subject for research in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Paal-Knorr synthesis for the furan ring and the Gewald reaction for the thiophene ring . The final step involves the coupling of these rings through a methanamine linkage under controlled conditions, often using catalysts like palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and solvent choice, to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, especially on the thiophene ring, using reagents like bromine or iodine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, iodine, and other halogens.

Major Products:

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the compound, often leading to the saturation of the rings.

    Substitution: Halogenated derivatives, which can be further functionalized for various applications.

Wissenschaftliche Forschungsanwendungen

1-[4-(Furan-3-yl)thiophen-2-yl]methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[4-(Furan-3-yl)thiophen-2-yl]methanamine is unique due to the combination of both furan and thiophene rings in its structure. This duality provides a versatile platform for further functionalization and exploration in various scientific fields.

Eigenschaften

Molekularformel

C9H9NOS

Molekulargewicht

179.24 g/mol

IUPAC-Name

[4-(furan-3-yl)thiophen-2-yl]methanamine

InChI

InChI=1S/C9H9NOS/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-3,5-6H,4,10H2

InChI-Schlüssel

VNQQQIFWQCDSID-UHFFFAOYSA-N

Kanonische SMILES

C1=COC=C1C2=CSC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.